molecular formula C21H21N3S B2778656 1-(1,3-diphenyl-1H-pyrazole-4-carbothioyl)piperidine CAS No. 312746-22-8

1-(1,3-diphenyl-1H-pyrazole-4-carbothioyl)piperidine

Cat. No.: B2778656
CAS No.: 312746-22-8
M. Wt: 347.48
InChI Key: CGHSKLJYMZVMHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Diphenyl-1H-pyrazole-4-carbothioyl)piperidine is a chemical compound with the molecular formula C21H21N3S It is characterized by a pyrazole ring substituted with two phenyl groups and a piperidine ring attached to a carbothioyl group

Preparation Methods

The synthesis of 1-(1,3-diphenyl-1H-pyrazole-4-carbothioyl)piperidine typically involves multi-step organic reactions. One common method includes the condensation of pyrazole-4-aldehydes with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then dehydrated using a catalytic amount of orthophosphoric acid to yield the desired pyrazole-4-carbonitrile . The reaction conditions are optimized to achieve high yields and purity, making the process efficient and scalable for industrial production.

Chemical Reactions Analysis

1-(1,3-Diphenyl-1H-pyrazole-4-carbothioyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioyl group to a thiol or other reduced forms.

    Substitution: The phenyl groups on the pyrazole ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1,3-Diphenyl-1H-pyrazole-4-carbothioyl)piperidine has several scientific research applications:

Comparison with Similar Compounds

1-(1,3-Diphenyl-1H-pyrazole-4-carbothioyl)piperidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

(1,3-diphenylpyrazol-4-yl)-piperidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3S/c25-21(23-14-8-3-9-15-23)19-16-24(18-12-6-2-7-13-18)22-20(19)17-10-4-1-5-11-17/h1-2,4-7,10-13,16H,3,8-9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHSKLJYMZVMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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